2-{1-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
- This compound belongs to the class of chalcones, which are open-chain flavonoids characterized by two aromatic rings connected by a three-carbon chain.
- Chalcones exhibit diverse pharmacological properties, including antibacterial, antifungal, antioxidant, and anti-inflammatory effects. They have applications in various fields, such as materials science and biofouling prevention .
Preparation Methods
- The synthetic route for this compound involves Claisen-Schmidt condensation under basic conditions.
- Acetophenone (2 mmol) reacts with 2,4-dichlorobenzaldehyde (2 mmol) in ethanol (5 mL) containing NaOH (50% v/v) to yield the chalcone product .
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions.
Scientific Research Applications
- In chemistry, chalcones serve as fluorescent probes, conductive organic solar cells, and sweetening agents.
- They find applications in materials science, nonlinear optics, optoelectronics, and electrochemical sensing.
- In medicine, chalcones exhibit antitumor, antimalarial, and antidiabetic properties.
- Their antimicrobial activity makes them relevant for study .
Mechanism of Action
- The specific mechanism by which this compound exerts its effects would require further research.
- Molecular targets and pathways involved remain to be fully elucidated.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on similar compounds at the moment. further literature review could provide insights into its uniqueness.
Remember that this compound’s detailed study involves interdisciplinary research, and its applications continue to evolve
Properties
Molecular Formula |
C25H18Cl2FN3O3 |
---|---|
Molecular Weight |
498.3 g/mol |
IUPAC Name |
2-[1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H18Cl2FN3O3/c26-16-7-5-15(19(27)13-16)6-12-24(33)31-21-4-2-1-3-20(21)30-25(34)22(31)14-23(32)29-18-10-8-17(28)9-11-18/h1-13,22H,14H2,(H,29,32)(H,30,34)/b12-6+ |
InChI Key |
OTXKZXYJMBIUPA-WUXMJOGZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C=CC3=C(C=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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